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Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B586755 Get Quote

A comprehensive literature search for "Erythrinin G" did not yield specific information on its

mechanism of action. It is possible that this is a novel or less-studied compound, or the name

may be a variant of other known bioactive molecules. However, extensive research exists for

closely related compounds, particularly from the Erythrina genus and other flavonoids with

similar nomenclature, such as Erythrinin C. This technical guide synthesizes the available data

on these related molecules to provide a potential framework for understanding the mechanisms

of action that Erythrinin G might share.

The primary therapeutic activities observed for these related compounds are centered on anti-

cancer, anti-inflammatory, and cell cycle regulation pathways. The following sections detail

these mechanisms, supported by experimental data and methodological insights derived from

studies on analogous molecules.

Core Mechanism: Anti-Cancer Activity
Compounds structurally related to Erythrinins exhibit significant anti-cancer properties, primarily

through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which

halts the proliferation of cancer cells.

Induction of Apoptosis
Several compounds from the Erythrina genus are potent inducers of apoptosis. For instance,

the isoflavone (S)-erypoegin K, isolated from Erythrina poeppigiana, demonstrates enantio-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b586755?utm_src=pdf-interest
https://www.benchchem.com/product/b586755?utm_src=pdf-body
https://www.benchchem.com/product/b586755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


selective apoptosis-inducing effects on human leukemia HL-60 cells. This activity is

characterized by the activation of key executioner proteins in the apoptotic cascade.

Key Apoptotic Events:

Caspase Activation: Treatment with these compounds leads to the activation of caspase-3

and caspase-9, critical enzymes that dismantle the cell from within.

Nuclear Fragmentation: Observation of chromatin condensation and nuclear fragmentation

are hallmark features of apoptosis induced by these molecules.

Mitochondrial Involvement: While some related alkaloids like erythraline induce apoptosis

through caspase-independent pathways, others like erianin involve the mitochondrial

(intrinsic) pathway, indicated by mitochondrial depolarization.

Cell Cycle Arrest
A crucial anti-proliferative mechanism is the ability to halt the cell cycle, preventing cancer cells

from dividing. Alkaloids such as erythraline have been shown to induce G2/M phase cell cycle

arrest in SiHa cervical cancer cells. Following a 24-hour treatment with 50 µg/mL of erythraline,

the proportion of cells in the G2/M phase increased to 22% compared to 7.25% in untreated

controls. Similarly, erianin and chelerythrine also induce G2/M arrest in osteosarcoma and

renal cell carcinoma cells, respectively. This arrest is often a prelude to apoptosis.

Quantitative Data on Anti-Cancer Activity
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Compound Cell Line Assay Endpoint Result Reference
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Core Mechanism: Anti-Inflammatory Action
Flavonoids and alkaloids from the Erythrina genus possess significant anti-inflammatory

properties, primarily by inhibiting key signaling pathways like NF-κB and suppressing

inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the

expression of numerous pro-inflammatory genes. The antibiotic erythromycin, though

structurally different, provides a well-studied model for how natural compounds can modulate
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this pathway. Erythromycin inhibits the transcriptional activation of NF-κB in T cells, thereby

downregulating the expression of inflammatory cytokines like Interleukin-8 (IL-8). This inhibition

occurs through a calcineurin-independent signaling event. Phenolic compounds, common in

the Erythrina genus, are also known to suppress inflammatory pathways including NF-κB.

Quantitative Data on Anti-Inflammatory Activity
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Signaling Pathways and Molecular Targets
The biological effects of these compounds are orchestrated through the modulation of complex

intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt

pathways are central to the processes of cell survival, proliferation, and apoptosis, and are

frequently targeted.

MAPK and PI3K/Akt Pathways
The MAPK/ERK pathway is a critical chain of proteins that relays signals from the cell surface

to the nucleus to control cell division. The PI3K/Akt pathway is another crucial regulator of cell

survival and proliferation. Natural compounds like erianin have been shown to induce apoptosis

and autophagy through the activation of the ROS/JNK signaling pathway, a branch of the

MAPK cascade.

Dihydroorotate Dehydrogenase (DHODH)
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An in silico study identified Erythrinin C as a potential inhibitor of dihydroorotate

dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia (AML). Myeloid

leukemogenesis often involves a differentiation arrest, and DHODH inhibition can promote the

differentiation of cancer cells. Computational docking studies revealed that Erythrinin C had a

strong binding affinity for DHODH, with a binding energy of -11.395 kcal/mol, suggesting it

could be a potent antagonist.

Signaling Pathway Diagrams
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Erythraline-Induced Cell Cycle Arrest and Apoptosis
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Inhibition of NF-κB Pathway by Erythromycin-like Compounds
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Experimental Workflow for Cell Cycle Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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